Technical Overview: 2-Fluoro-3,4-diiodopyridine (CAS: 153034-83-4)
Technical Overview: 2-Fluoro-3,4-diiodopyridine (CAS: 153034-83-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of 2-Fluoro-3,4-diiodopyridine based on established principles of organic chemistry and data from analogous compounds. Due to a lack of published experimental data specific to this molecule, the synthesis, reactivity, and experimental protocols described herein are predictive and should be treated as such. All proposed experimental work should be conducted with appropriate safety precautions and preliminary small-scale trials.
Introduction
2-Fluoro-3,4-diiodopyridine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position and iodine atoms at the 3- and 4-positions, offers multiple reactive sites for tailored molecular elaboration. The electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic substitution, while the iodo groups serve as excellent handles for metal-catalyzed cross-coupling reactions. This trifunctional scaffold allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-3,4-diiodopyridine | P&S Chemicals[1] |
| CAS Number | 153034-83-4 | P&S Chemicals[1] |
| Molecular Formula | C₅H₂FI₂N | P&S Chemicals[1] |
| Molecular Weight | 348.88 g/mol | ChemUniverse[2] |
| Appearance | Predicted: White to off-white or yellow solid | Inferred from similar compounds |
| Purity | ≥97% | ChemUniverse[2] |
| Boiling Point | 307.406 °C (Predicted) | Molbase[3] |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO) | Inferred from similar compounds |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) for this compound is not available in the public domain. Researchers should perform full characterization upon synthesis or acquisition.
Predicted Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-3,4-diiodopyridine is dictated by its three halogen substituents. The fluorine at the 2-position is expected to be highly susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine atoms at the 3- and 4-positions are prime sites for cross-coupling reactions. The differing electronic environments of the two iodine atoms may allow for selective functionalization.
Nucleophilic Aromatic Substitution (SₙAr) at C2
The 2-fluoro substituent is a well-established leaving group in SₙAr reactions on pyridine rings. This allows for the introduction of a wide range of nucleophiles, including:
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O-Nucleophiles: Alcohols, phenols
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N-Nucleophiles: Amines, amides, heterocycles
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S-Nucleophiles: Thiols, thiophenols
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C-Nucleophiles: Grignard reagents, organolithiums (with caution)
Caption: Generalized SₙAr at the C2 position.
Metal-Catalyzed Cross-Coupling Reactions at C3 and C4
The iodo groups are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds. Regioselectivity between the C3 and C4 positions may be achievable by carefully selecting the catalyst, ligands, and reaction conditions. The C4 position is generally more sterically accessible.
Caption: Examples of cross-coupling reactions.
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized for this specific substrate.
Protocol: Synthesis of 2-Fluoro-3,4-diiodopyridine
A plausible synthetic route could involve the iodination of a suitable fluoropyridine precursor.
Caption: A possible synthetic workflow.
Methodology:
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Preparation of 2-Fluoro-3-iodopyridine: To a solution of 2-fluoropyridine in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA). Stir the mixture for 1-2 hours. Add a solution of iodine (I₂) in THF dropwise. Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry, and concentrate.
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Iodination to 2-Fluoro-3,4-diiodopyridine: Dissolve the 2-fluoro-3-iodopyridine from the previous step in concentrated sulfuric acid. Cool the mixture in an ice bath. Add N-iodosuccinimide (NIS) portion-wise, maintaining the temperature below 10 °C. Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS). Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution). Extract the product, dry, and purify by column chromatography.
Protocol: Suzuki Coupling at the C4 Position
Methodology:
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To a reaction vessel, add 2-fluoro-3,4-diiodopyridine, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
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Add a suitable solvent system (e.g., dioxane/water).
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Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
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Heat the reaction to 80-100 °C and stir until the starting material is consumed.
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Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are privileged scaffolds in medicinal chemistry. 2-Fluoro-3,4-diiodopyridine serves as a starting point for generating libraries of substituted pyridines for screening against various biological targets. The ability to selectively introduce functionalities at three different positions allows for fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. In materials science, the dense halogenation and potential for creating extended π-systems through cross-coupling make this compound an interesting building block for organic electronics, polymers, and other functional materials.
Safety and Handling
As with all halogenated aromatic compounds, 2-Fluoro-3,4-diiodopyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Although specific toxicity data is unavailable, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled. Avoid contact with strong oxidizing agents. Store in a tightly sealed container in a cool, dry place. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.
References
- 1. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 2. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]
- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
